

discovery and history of Flamprop-m-methyl

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Compound of Interest		
Compound Name:	Flamprop-m-methyl	
Cat. No.:	B1241716	Get Quote

Introduction: A Historical Perspective

Flamprop-m-methyl, a member of the arylalanine class of herbicides, emerged from research programs in the 1960s and 1970s focused on controlling wild oats (Avena spp.), a significant weed in cereal crops.[1] The flamprop family of chemicals was introduced around 1974, with specific variants like flamprop-methyl appearing circa 1978.[1][2] Developed for selective, post-emergence application, it proved effective in wheat and triticale.[1][3]

Chemically, flamprop-methyl is a racemic mixture, while **Flamprop-m-methyl** is the specific D-isomer (methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate), which is the more biologically active enantiomer.[4][5][6] Its unique mode of action, distinct from other herbicides at the time, made it a valuable tool for weed management. However, by 2000, cases of resistance in wild oat populations were identified in Canada, highlighting the ongoing challenge of herbicide resistance.[1][7]

Physicochemical and Toxicological Profile

Flamprop-m-methyl's efficacy and safety are defined by its chemical properties and toxicological profile. It is a synthetic compound with moderate persistence in soil, with a reported half-life of one to three weeks depending on soil type.[2]

Data Presentation

The quantitative data regarding the properties and toxicity of **Flamprop-m-methyl** are summarized in the tables below.



Table 1: Physicochemical Properties of Flamprop-m-methyl

Property	Value	Reference
IUPAC Name	methyl N-benzoyl-N-(3-chloro- 4-fluorophenyl)-D-alaninate	[8][9]
Common Name	Flamprop-m-methyl	[9]
CAS RN	52756-25-9 (for flamprop- methyl)	[2]
Molecular Formula	C17H15CIFNO3	[9]
Molecular Weight	335.76 g/mol	[9]
Herbicide Class	Arylalanine	[6]
HRAC MoA Class	Z / 0 (Diverse/Unknown)	[2][8]
WSSA MoA Class	0	[2][8]
Physical State	Solid / Colourless crystals	[2][10]

Table 2: Acute Toxicological Data for Flamprop-methyl

Study Type	Species	Route	Value (LD50)	Reference
Acute Oral	Rat	Oral	1210 mg/kg	[5]
Acute Oral	Mouse	Oral	720 mg/kg	[5]
Acute Percutaneous	Rat	Dermal	>294 mg/kg (EC formulation)	[5]
Acute Intraperitoneal	Rat	I.P.	350-500 mg/kg	[5]

Table 3: Chronic Toxicity and Regulatory Limits for Flamprop-methyl



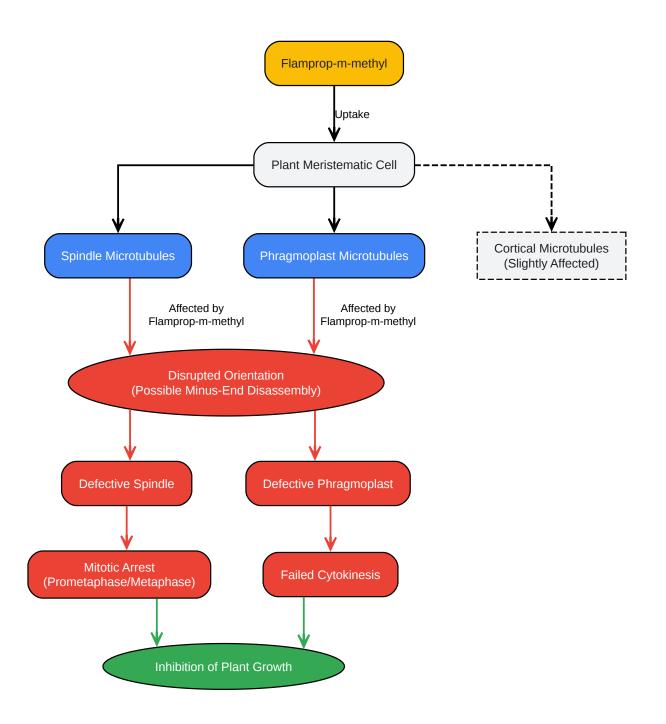
Parameter	Value	Basis	Reference
NOEL (2-year study)	0.125 mg/kg bw/day	Liver hypertrophy and increased liver weight in rats.	
NOEL (5-week study)	0.25 mg/kg bw/day	Increased liver weights in rats.	
ADI	0.001 mg/kg bw	Based on the 2-year rat study with a 100-fold safety factor.	
Carcinogenicity	No evidence	Based on a 2-year rat study.	
Genotoxicity	Not considered genotoxic	Based on in vitro and in vivo studies.	
Reproductive Effects	No evidence	Based on a 3- generation rat study and a rabbit developmental study.	

Mechanism of Action: A Novel Microtubule Disruptor

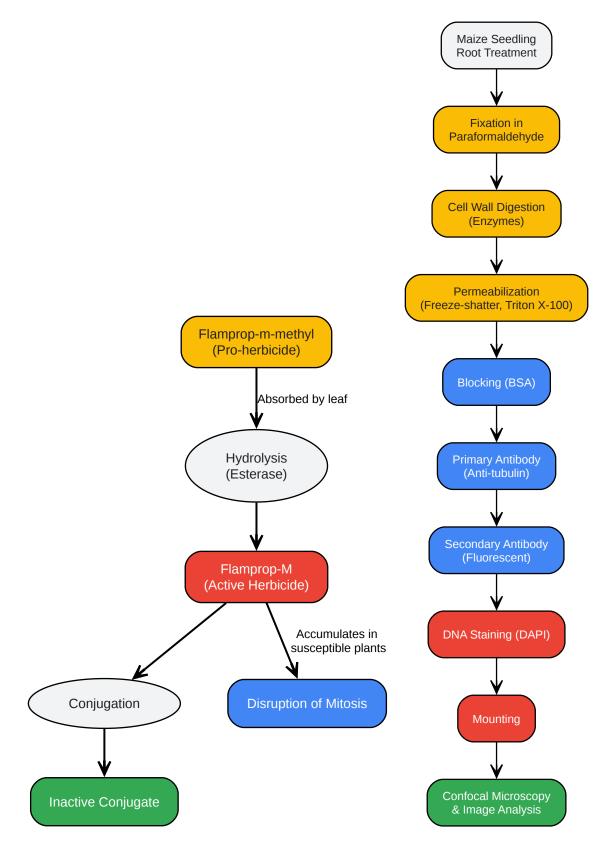
Flamprop-m-methyl is a selective, systemic herbicide that is absorbed by the leaves and inhibits plant growth by halting cell elongation and division.[5] It is classified as a mitotic disrupter, but its mechanism is notably different from classic antimicrotubule herbicides.[4]

Unlike dinitroanilines, **Flamprop-m-methyl** does not inhibit the polymerization of tubulin dimers into microtubules in vitro.[4] Instead, its primary effect is the severe disruption of the orientation of spindle and phragmoplast microtubules.[4] This action leads to the formation of defective structures, arresting cell division in prometaphase or metaphase.[4] The proposed mechanism involves an effect on microtubule organization, possibly through the disassembly of the microtubule minus-ends.[4] Cortical microtubules, which are responsible for cell shape, are only slightly affected.[4]









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